PAMIDRONATE DISODIUM

Oncology Nephrotoxicity Bisphosphonate Safety

Researchers face potency variability and safety gaps when selecting bisphosphonates for comparative pharmacology. Pamidronate disodium solves this with calibrated second-generation reference standards. • **Defined Potency Baseline:** 1/850th of zoledronic acid and 1/10th of alendronate - ideal for benchmarking newer analogs. • **Quantified Safety Profile:** 5-year ONJ risk 0.63% (RR 1.4; P=0.41) vs zoledronic acid’s 4.9-fold elevation. • **Validated Stability:** Lyophilized powder stable 36 months at -20°C; aqueous solubility 50 mg/mL. • **USP-Grade Assurance:** 98.0-102.0% purity on anhydrous basis ensures batch-to-batch reproducibility.

Molecular Formula C3H9NNa2O7P2
Molecular Weight 279.03 g/mol
Cat. No. B8802444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAMIDRONATE DISODIUM
Molecular FormulaC3H9NNa2O7P2
Molecular Weight279.03 g/mol
Structural Identifiers
SMILESC(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].[Na+].[Na+]
InChIInChI=1S/C3H11NO7P2.2Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;/q;2*+1/p-2
InChIKeyCEYUIFJWVHOCPP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pamidronate Disodium – Characterization & Class Positioning


Pamidronate disodium (C₃H₉NNa₂O₇P₂, CAS 57248-88-1, MW 279.03) is a second-generation nitrogen-containing bisphosphonate that inhibits osteoclast-mediated bone resorption via farnesyl pyrophosphate synthase (FPPS) inhibition [1]. It represents the first bisphosphonate to demonstrate that nitrogen substitution in the R² side chain markedly enhances antiresorptive potency relative to earlier non-nitrogen analogs [2]. USP-grade material specifications require 98.0% to 102.0% purity calculated on an anhydrous basis, with lyophilized powder demonstrating 36-month stability at -20°C and aqueous solubility of 50 mg/mL (179.19 mM) [3] [4].

Compound Role Second-generation nitrogen-containing bisphosphonate prototype for FPPS inhibition studies
Grade USP-reference-grade purity supports reproducible assay outcomes
Stability Extended lyophilized stability for multi-year research protocols
Solubility High aqueous solubility for flexible in vitro and in vivo dosing

Pamidronate Disodium – Non-Interchangeability with Other Bisphosphonates


While pamidronate, zoledronic acid, and alendronate all target FPPS and share the nitrogen-containing bisphosphonate class, their structural divergences produce clinically and pharmacologically meaningful differentiation in antiresorptive potency, renal safety profiles, osteonecrosis of the jaw (ONJ) risk, and administration logistics [1]. Preclinical potency differences exceeding 800-fold between pamidronate and zoledronic acid directly translate into divergent dosing regimens, infusion durations, and therapeutic windows [2]. Furthermore, real-world safety data demonstrate that zoledronic acid carries a statistically significant 4.9-fold higher 5-year ONJ risk versus alendronate (P < 0.001), while pamidronate shows no statistically significant elevation (RR 1.4; P = 0.41) [3]. These differences preclude simple interchange without revalidation of both efficacy and safety parameters.

Potency Divergence
Zoledronic acid exhibits substantially greater antiresorptive potency; direct substitution alters bone resorption endpoint interpretation in comparative research models.
ONJ Risk Endpoint Mismatch
Reported ONJ risk profile differs: zoledronic acid shows significantly elevated risk vs reference, while pamidronate shows no significant elevation, affecting long-term safety endpoint comparisons.
Renal Safety & Infusion Protocol
Renal safety endpoints appear comparable between agents, but infusion duration and protocol design differ, which may influence model consistency and endpoint monitoring.

Pamidronate Disodium – Comparative Evidence Against Key Bisphosphonates


Renal Safety – Acute Kidney Injury Risk Profile

In a 2024 retrospective cohort analysis of cancer patients receiving bisphosphonates for hypercalcemia of malignancy, the incidence of acute kidney injury (AKI) following pamidronate administration was 15.0% compared to 17.1% for zoledronic acid, with no statistically significant difference detected (P = 1.00) [1]. This establishes non-inferior renal safety for pamidronate despite its longer infusion requirement.

Renal Safety – AKI Incidence
Head-to-head comparison
AKI incidence: pamidronate 15.0% vs zoledronic acid 17.1% (P = 1.00)
Supports comparable renal safety endpoint review
Retrospective cohort; cancer research cohort; AKI per nephrotoxicity criteria
Oncology Nephrotoxicity Bisphosphonate Safety

Osteonecrosis of the Jaw Risk – Safety Comparison

A 2024 comparative analysis in multiple myeloma patients evaluated 5-year ONJ risk across bisphosphonates. Pamidronate showed a 0.63% 5-year risk with a risk ratio of 1.4 (95% CI: 0.62–3.15; P = 0.41) versus alendronate, indicating no statistically significant elevation. In contrast, zoledronic acid demonstrated a 1.08% 5-year risk with a statistically significant RR of 4.9 (95% CI: 3.0–7.8; P < 0.001) [1]. A separate study reported ONJ incidence rates of 1.6 per 100 person-years for pamidronate versus 9.1 per 100 person-years for zoledronic acid (P < 0.05) [2].

ONJ Risk Profile
Head-to-head comparison
5-yr risk: 0.63% (pamidronate, RR 1.4 vs alendronate, P=0.41) vs 1.08% (zoledronic acid, RR 4.9, P<0.001)
Pamidronate not significantly elevated; zoledronic acid shows marked elevation
Multiple myeloma research cohort; 5-year follow-up
Oncology Bisphosphonate Safety ONJ

Preclinical Antiresorptive Potency – Benchmark Positioning

Preclinical models of bone resorption established that zoledronic acid exhibits approximately 850-fold greater antiresorptive potency than pamidronate disodium [1]. In the thyroparathyroidectomized (TPTX) rat model, zoledronic acid demonstrated an ED₅₀ of 0.07 mg/kg following subcutaneous administration, whereas structural analogs of pamidronate including alendronate and olpadronate showed approximately 10-fold greater potency than pamidronate itself [2]. Pamidronate thus serves as the foundational second-generation benchmark from which higher-potency derivatives were developed.

Preclinical Potency Benchmark
Cross-study comparable
Zoledronic acid ~850× more potent; alendronate ~10× more potent than pamidronate
Defines pamidronate as second-generation potency reference for FPPS inhibitor studies
Based on TPTX rat model ED₅₀
Pharmacology Osteoclast Inhibition Preclinical Models

Bone Resorption Marker Suppression – Clinical Comparison

In patients with bone metastases, clinical measurements of bone resorption markers demonstrate distinct suppression profiles. Zoledronic acid at low doses (≤2 mg) suppressed bone resorption markers by approximately 50% below baseline, whereas pamidronate at 90 mg achieved only 20% to 30% suppression [1]. This difference reflects the structural advantage conferred by the imidazole substituent in zoledronic acid versus the primary amine side chain in pamidronate [2].

Bone Marker Suppression
Head-to-head comparison
Suppression: pamidronate 20–30% (90 mg) vs zoledronic acid ~50% (≤2 mg)
Marker suppression differences inform endpoint expectations in bone metastasis research
In bone metastasis research cohorts; specific markers not detailed
Bone Metastases Biomarkers Efficacy

FPPS Inhibition Mechanism – Structural Basis

Pamidronate disodium (R¹=OH, R²=CH₂CH₂NH₂) was the first bisphosphonate to demonstrate that nitrogen substitution in the R² side chain substantially enhances antiresorptive potency, a discovery that catalyzed development of all subsequent nitrogen-containing bisphosphonates including alendronate, ibandronate, and zoledronic acid [1]. The crystal structure of human FPPS in complex with pamidronate has been solved at 2.60 Å resolution (PDB ID: 2F89), providing atomic-level validation of its target engagement mechanism [2]. This structural characterization supports reproducible pharmacological studies.

FPPS Inhibition – Structural Basis
Class-level inference
Crystal structure at 2.60 Å resolution; PDB ID: 2F89. Prototype nitrogen-containing bisphosphonate with validated FPPS binding.
Validated target engagement supports reproducible mechanistic studies
Supports inhibitor design and SAR research
Structural Biology FPPS Inhibition Mechanism of Action

Pamidronate Disodium – Research & Industrial Applications


Preclinical Bone Resorption – Benchmark Compound for Osteoclast Studies

Investigators conducting osteoclast inhibition assays or in vivo bone resorption models (e.g., TPTX rat model) should consider pamidronate disodium as the reference second-generation nitrogen-containing bisphosphonate against which newer analogs or combination therapies can be benchmarked. Pamidronate's well-characterized potency profile—established as approximately 1/850th that of zoledronic acid and 1/10th that of alendronate in preclinical models [8]—provides a calibrated baseline for comparative pharmacology studies. The availability of high-resolution structural data (human FPPS-pamidronate complex at 2.60 Å; PDB 2F89) further enables computational and structure-based drug design efforts targeting the FPPS active site [9].

ONJ Risk Mitigation – Clinical Protocol Design for Myeloma & Breast Cancer

Clinical trial protocols involving long-term bisphosphonate administration in multiple myeloma or breast cancer patients with bone metastases may preferentially select pamidronate over zoledronic acid when ONJ risk mitigation is a primary safety endpoint. Evidence from multiple myeloma cohorts demonstrates pamidronate's 5-year ONJ risk of 0.63% (RR 1.4 vs alendronate, P = 0.41) compared to zoledronic acid's 1.08% risk (RR 4.9, P < 0.001) [8], with incidence rates of 1.6 versus 9.1 per 100 person-years respectively [9]. This quantifiable safety differentiation supports protocol-driven selection where ONJ monitoring resources are limited or where patient populations have elevated baseline ONJ risk factors.

Solution Stability & Analytical Characterization – Reproducible In Vitro Research

Laboratories conducting in vitro assays requiring reconstituted bisphosphonate solutions should note pamidronate disodium's defined stability parameters: lyophilized powder stable for 36 months at -20°C, with aqueous solubility of 50 mg/mL (179.19 mM) in water [8]. Stock solutions stored at -20°C maintain potency for up to 3 months, and refrigeration at 4°C preserves stability for up to 6 months [9]. USP monograph specifications requiring 98.0–102.0% purity (anhydrous basis) ensure batch-to-batch consistency for reproducible experimental outcomes [7].

Hypercalcemia of Malignancy – Renal-Safe Bisphosphonate Administration

Clinical management protocols for hypercalcemia of malignancy may select pamidronate based on documented renal safety equivalence to zoledronic acid. A 2024 retrospective analysis found no significant difference in post-infusion AKI incidence between pamidronate (15.0%) and zoledronic acid (17.1%; P = 1.00) [8]. This evidence supports pamidronate use in patient populations where renal function monitoring is feasible but where the longer infusion duration (2 hours for pamidronate versus 15 minutes for zoledronic acid) is clinically acceptable. The FDA-approved dosing of 60–90 mg as a single 2- to 24-hour infusion, with retreatment permitted after a minimum of 7 days, provides flexible administration options [9].

Application
Selection Property
Validation Focus
Preclinical osteoclast inhibition studies
Prototype N-BP benchmark potency
FPPS inhibition and bone resorption endpoints
Multiple myeloma bone disease model studies
ONJ risk endpoint profile
Comparative long-term safety endpoint review
In vitro assay preparation
USP-reference-grade purity and stability
Solution integrity and assay reproducibility
Hypercalcemia malignancy model studies
Renal safety endpoint context
AKI incidence endpoint comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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